- Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition, ACS Sustainable Chemistry & Engineering, 2018, 6(2), 2362-2369

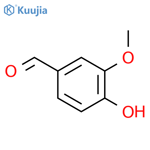

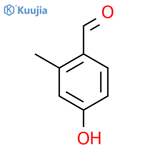

Cas no 90-02-8 (2-Hydroxybenzaldehyde)

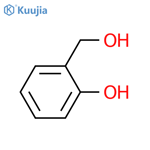

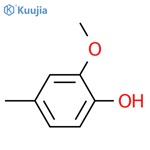

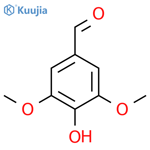

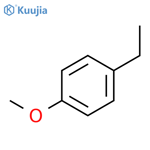

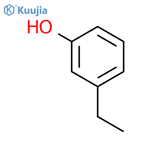

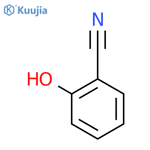

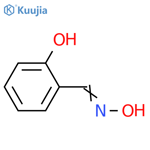

2-Hydroxybenzaldehyde structure

상품 이름:2-Hydroxybenzaldehyde

2-Hydroxybenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Hydroxybenzaldehyde

- Salicylaldehyde

- 2-FORMYLPHENOL

- 2-hydroxy-benzaldehyde

- 2-hydroxyl-1-benzaldehyde

- 2-hydroxylphenylaldehyde

- FEMA 3004

- o-Formylphenol

- ortho-hydroxybenzaldehyde

- salicyaldehyde

- salicyladehyde

- Salicylal

- SALICYLALDEHYD

- SALICYLIALDENYDE

- Salicylic aldehyde

- 2-Hydroxybenzaldehyde (ACI)

- Salicylaldehyde (8CI)

- 2-Hydroxy-1-benzaldehyde

- NSC 112278

- NSC 49178

- NSC 83559

- NSC 83560

- NSC 83561

- NSC 83562

- NSC 97202

- o-Hydroxybenzaldehyde

- Dembrexine Hydrochloride Monohydrate Imp. D (EP): 2-Hydroxybenzaldehyde (Salicylaldehyde)

-

- MDL: MFCD00003317

- 인치: 1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

- InChIKey: SMQUZDBALVYZAC-UHFFFAOYSA-N

- 미소: O=CC1C(O)=CC=CC=1

- BRN: 471388

계산된 속성

- 정밀분자량: 122.03700

- 동위원소 질량: 122.037

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 101

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 5

- 소수점 매개변수 계산 참조값(XlogP): 1.8

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 37.3

실험적 성질

- 색과 성상: 무색 투명에서 연황색 기름 모양의 액체로 타는 맛과 아몬드 맛이 난다.[1]

- 밀도: 1.146 g/mL at 25 °C(lit.)

- 융해점: 1-2 °C (lit.)

- 비등점: 197 °C(lit.)

- 플래시 포인트: 화씨 온도: 170.6°f

섭씨: 77 ° c - 굴절률: n20/D 1.573(lit.)

n20/D 1.573 - PH값: 6-8 (H2O, 20℃)Not applicable

- 용해도: 4.9g/l

- 수용성: 미용성

- 안정성: Stable. Combustible. Incompatible with strong bases, strong reducing agents, strong acids, strong oxidizing agents.

- PSA: 37.30000

- LogP: 1.20470

- 머크: 8326

- 용해성: 분석 시약, 향료, 휘발유 첨가제, 유기합성으로 쓰인다.[12]

- 증기압: 1 mmHg ( 33 °C)

- FEMA: 3004

- 민감성: Air & Light Sensitive

- 산도 계수(pKa): 8.37(at 25℃)

2-Hydroxybenzaldehyde 보안 정보

-

기호:

- 제시어:경고

- 신호어:Danger

- 피해 선언: H302,H311,H315,H319

- 경고성 성명: P280,P305+P351+P338,P312

- 위험물 운송번호:3082

- WGK 독일:3

- 위험 범주 코드: 22-36/38-51/53-68

- 보안 지침: S26-S36/37-S36/37/39

- 포카표 F사이즈:8-10-23

- RTECS 번호:VN5250000

-

위험물 표지:

- 독성:MLD in rats (mg/kg): 900-1000 s.c. (Binet)

- 위험 등급:6.1(b)

- 포장 등급:II

- 패키지 그룹:II

- TSCA:Yes

- 보안 용어:6.1(b)

- 위험 용어:R21/22; R36/38

- 저장 조건:−20°C

2-Hydroxybenzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | S088145-500g |

Salicylaldehyde |

90-02-8 | 500g |

$ 150.00 | 2023-09-06 | ||

| Enamine | EN300-18033-5.0g |

2-hydroxybenzaldehyde |

90-02-8 | 95% | 5g |

$29.0 | 2023-05-02 | |

| abcr | AB118628-100 g |

Salicylaldehyde, 99%; . |

90-02-8 | 99% | 100 g |

€25.00 | 2023-07-20 | |

| Life Chemicals | F2190-0607-2.5g |

2-hydroxybenzaldehyde |

90-02-8 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817504-5L |

Salicylaldehyde |

90-02-8 | AR,98% | 5L |

928.00 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0275-25G |

Salicylaldehyde |

90-02-8 | >98.0%(GC)(T) | 25g |

¥155.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0275-500G |

Salicylaldehyde |

90-02-8 | >98.0%(GC)(T) | 500g |

¥720.00 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007045-500ml |

2-Hydroxybenzaldehyde |

90-02-8 | 98% | 500ml |

¥156 | 2022-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S103745-100ml |

2-Hydroxybenzaldehyde |

90-02-8 | , ≥ 99.0% (GC) | 100ml |

¥83.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S103746-1ml |

2-Hydroxybenzaldehyde |

90-02-8 | 1ml |

¥135.90 | 2023-09-01 |

2-Hydroxybenzaldehyde 합성 방법

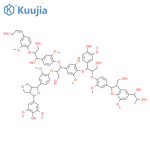

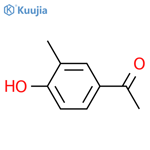

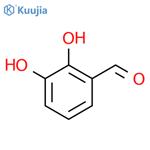

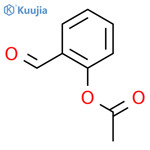

합성회로 1

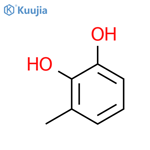

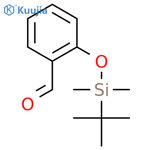

합성회로 2

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Manganese oxide (Mn3O4) , Poly(vinyl alcohol) , 4-[(9-Acridinylimino)methyl]-2-methoxyphenol (Cu complex) Solvents: Water ; 4 h, 80 °C

참조

- High catalytic performance of the first electrospun nano-biohybrid, Mn3O4/copper complex/polyvinyl alcohol, from Amaranthus spinosus plant for biomimetic oxidation reactions, Applied Organometallic Chemistry, 2020, 34(4),

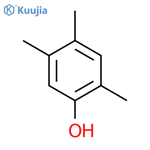

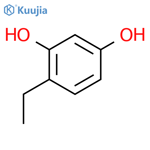

합성회로 3

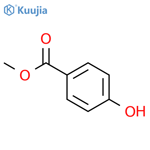

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K

참조

- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Sodium dodecyl sulfate , Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ; rt; 20 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodide, Synthetic Communications, 2011, 41(16), 2374-2384

합성회로 8

반응 조건

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

참조

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

합성회로 9

반응 조건

참조

- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals, Journal of the Chemical Society, 2001, (20), 2704-2710

합성회로 10

반응 조건

1.1 Reagents: tert-Butyllithium ; 5 min, -78 °C

1.2 18 h, 0 °C

1.2 18 h, 0 °C

참조

- Total Synthesis of Palodesangren B Trimethyl Ether and D Dimethyl Ether via a Late-Stage Formation of 2H-Pyran-2-one of the Tetrahydrobenzo[c]pyranochromenone Core, Journal of Organic Chemistry, 2019, 84(21), 13410-13429

합성회로 11

반응 조건

1.1 Reagents: Cesium carbonate Solvents: Toluene ; 15 h, 80 °C

1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water

1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water

참조

- Cesium carbonate mediated aryl triflate esters' deprotection, Tetrahedron Letters, 2013, 54(51), 7078-7079

합성회로 12

반응 조건

1.1 Catalysts: β-Cyclodextrin Solvents: Water ; 1 min, rt; 8 min, 60 °C

참조

- β-Cyclodextrin in water: highly facile biomimetic one pot deprotection of phenolic THP/MOM/Ac/Ts ethers and concomitant regioselective cyclization of chalcone epoxides and 2'-aminochalcones, RSC Advances, 2015, 5(103), 85128-85138

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Diisopropylethylamine , Water Catalysts: Nickel sulfate (NiSO4) (reaction products with bipyridine modified PSP cysteine mutants) Solvents: Dimethylformamide ; 12 h, pH 8.8, rt

참조

- Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial Dehalogenase, Journal of the American Chemical Society, 2021, 143(2), 617-622

합성회로 15

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κ… Solvents: Acetonitrile , Water ; 2.5 h, reflux

참조

- Selective oxidation of alcohols to aldehydes using inorganic-organic hybrid catalyst based on zinc substituted polyoxometalate and ionic liquid, Journal of Coordination Chemistry, 2012, 65(6), 1071-1081

합성회로 16

합성회로 17

반응 조건

1.1 Catalysts: Ytterbium chloride ; 1 min, 70 °C; 1 min, 70 °C → 120 °C

참조

- A Green, Solvent-Free, Microwave-Assisted, High-Yielding YbCl3 Catalyzed Deprotection of THP/MOM/Ac/Ts Ethers of Chalcone Epoxide and 2'-Aminochalcone and Their Sequel Cyclization, Journal of Heterocyclic Chemistry, 2016, 53(6), 2111-2122

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water

참조

- Mild base mediated desilylation of various phenolic silyl ethers, Tetrahedron Letters, 1997, 38(2), 187-190

합성회로 20

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) , Ruthenium (complex with salen-modified polymer) , 2-Propenoic acid, 2-methyl-, methyl ester, polymer with diethenylbenzene and 2-o… (salen-modified, metal complex) Solvents: Methanol ; 60 °C; 60 °C; 2.5 h, 60 °C

참조

- Synthesis and catalytic study of magnetic separable catalyst: M(Salen)-functionalized Fe3O4 polymer composite materials (M = Ru(III), Cu(II), Fe(III)), Advanced Materials Research (Zuerich, 2011, 197, 197-198

합성회로 21

반응 조건

1.1 Reagents: Sulfuric acid , Thallium nitrate Solvents: Methanol , Water ; > 1 min, rt

참조

- Activation of iron(III) and bismuth(III) nitrates by tungstophosphoric acid. Solvent-free oxidative deprotection of oximes to carbonyl compounds, Synthetic Communications, 2004, 34(19), 3587-3593

합성회로 22

반응 조건

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Acetonitrile , Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

참조

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development, 2014, 18(11), 1503-1508

2-Hydroxybenzaldehyde Raw materials

- 2-Formylphenyl Acetate

- Salicylaldoxime

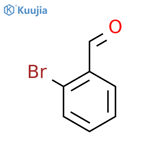

- 2-Bromobenzaldehyde

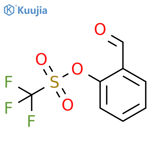

- Methanesulfonic acid, trifluoro-, 2-formylphenyl ester

- Lignin

- 2-(Methoxymethoxy)-benzaldehyde

- Methyl salicylate

- Salicyl alcohol

- Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

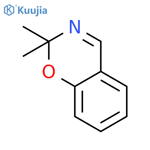

- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-METHYLOXIME

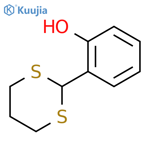

- Phenol, 2-(1,3-dithian-2-yl)-

2-Hydroxybenzaldehyde Preparation Products

- 2-Hydroxybenzonitrile (611-20-1)

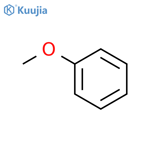

- Anisole (100-66-3)

- 4-Ethylguaiacol (2785-89-9)

- 2-Hydroxybenzaldehyde (90-02-8)

- Vanillin (121-33-5)

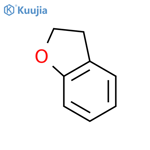

- Coumaran (496-16-2)

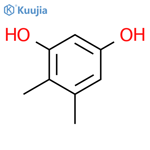

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

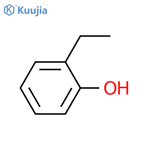

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3-Methylcatechol (488-17-5)

- 2,4,5-trimethylphenol (496-78-6)

- Syringaldehyde (134-96-3)

- 2H-1,3-Benzoxazine, 2,2-dimethyl- (74405-18-8)

- 2-Isopropoxy-benzonitrile (90921-35-0)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- 4-Methylcatechol (452-86-8)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 2,3,5-Trimethyphenol (697-82-5)

- 4-Ethylresorcinol (2896-60-8)

- Methyl Paraben (99-76-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 3-Ethylphenol (620-17-7)

- 2,4,6-Trimethylphenol (527-60-6)

- Benzaldehyde (100-52-7)

2-Hydroxybenzaldehyde 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:90-02-8)2-Hydroxybenzaldehyde

주문 번호:A1237923

인벤토리 상태:in Stock

재다:500g

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:42

가격 ($):212

2-Hydroxybenzaldehyde 관련 문헌

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

90-02-8 (2-Hydroxybenzaldehyde) 관련 제품

- 1194-98-5(2,5-Dihydroxybenzaldehyde)

- 95-01-2(2,4-Dihydroxybenzaldehyde)

- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)

- 81502-74-1(TFP)

- 387-46-2(2,6-Dihydroxybenzaldehyde)

- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)

- 24677-78-9(2,3-Dihydroxybenzaldehyde)

- 487-70-7(2,4,6-Trihydroxybenzaldehyde)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

- 6248-20-0(4-Formyl-2-methylresorcinol)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-02-8)Salicylaldehyde

순결:99.9%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-02-8)Salicylaldehyde

순결:98%

재다:Company Customization

가격 ($):문의